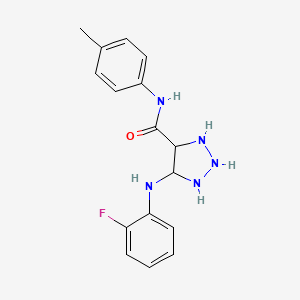
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide, also known as FLT-3 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FLT-3 inhibitor is a small molecule that inhibits the activity of FLT-3, a receptor tyrosine kinase that plays a critical role in the development and progression of acute myeloid leukemia (AML) and other hematological malignancies.
Mécanisme D'action
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor works by selectively inhibiting the activity of 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide, a receptor tyrosine kinase that is overexpressed in AML cells. 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide plays a critical role in the survival and proliferation of AML cells, and its inhibition leads to the induction of apoptosis and cell cycle arrest. 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor also inhibits the activation of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are involved in the development and progression of AML.
Biochemical and Physiological Effects:
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor has several biochemical and physiological effects on AML cells. It induces apoptosis and cell cycle arrest, inhibits the activation of downstream signaling pathways, and enhances the effectiveness of chemotherapy and radiation therapy. 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor also has anti-angiogenic effects, which may contribute to its anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, and it has a high affinity for 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide. 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor is also highly selective for 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide, which minimizes off-target effects. However, 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor has some limitations for lab experiments. It has poor solubility in aqueous solutions, which may affect its bioavailability and efficacy. Moreover, 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor has a short half-life, which may limit its therapeutic potential.
Orientations Futures
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor has several potential future directions for research. One direction is to develop more potent and selective 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitors that have improved pharmacokinetic properties. Another direction is to investigate the use of 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor in combination with other targeted therapies for the treatment of AML and other hematological malignancies. Furthermore, 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor may have potential applications in other cancer types that overexpress 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide, such as breast cancer and prostate cancer. Finally, the use of 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor in combination with immunotherapy may be a promising approach for the treatment of cancer.
Méthodes De Synthèse
The synthesis of 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor involves several steps, including the formation of an intermediate compound, followed by the addition of 2-fluoroaniline and 4-methylphenylhydrazine to form the final product. The process is carried out under controlled conditions, and the purity of the compound is verified using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in the treatment of AML and other hematological malignancies. Several pre-clinical studies have demonstrated the efficacy of 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor in inhibiting the growth and proliferation of AML cells, both in vitro and in vivo. Moreover, 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor has been shown to enhance the effectiveness of chemotherapy and radiation therapy in AML patients.
Propriétés
IUPAC Name |
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O/c1-10-6-8-11(9-7-10)18-16(23)14-15(21-22-20-14)19-13-5-3-2-4-12(13)17/h2-9,14-15,19-22H,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEWCXFNJTYXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2C(NNN2)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 133698134 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]hept-5-EN-2-ylmethyl-furan-2-ylmethyl-amine hydrochloride](/img/structure/B2569020.png)
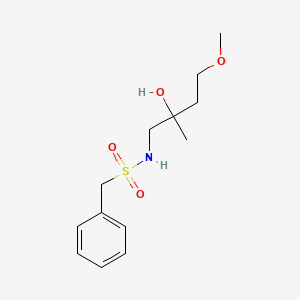
![4-Chloro-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B2569024.png)


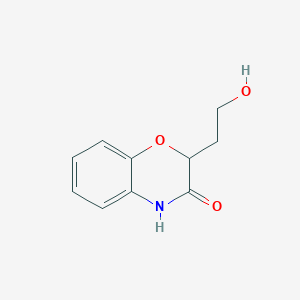
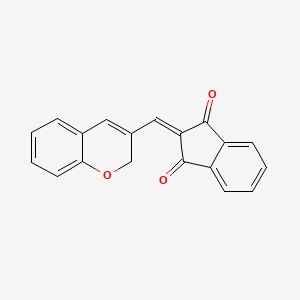
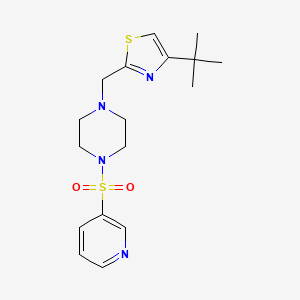
![5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2569033.png)
![3-(5-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2569035.png)
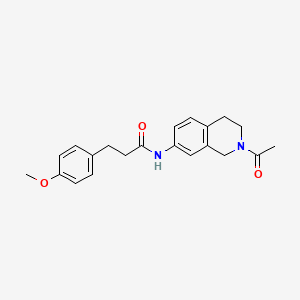
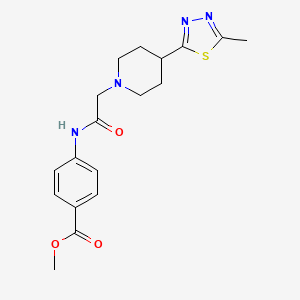
![4-(4-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2569040.png)